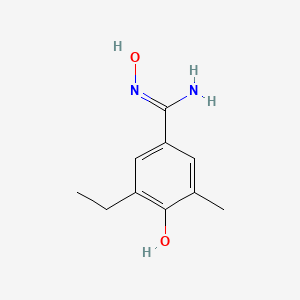
Z-a-Me-Lys(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-a-Me-Lys(Boc)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, a methyl group (Me) on the alpha carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-a-Me-Lys(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a benzyloxycarbonyl (Z) group.
Methylation: The alpha carbon of the lysine is methylated using a suitable methylating agent.
Protection of the Side Chain: The side chain amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Análisis De Reacciones Químicas
Types of Reactions
Z-a-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Z and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the alpha carbon or side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Z removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HOBt, HATU).
Substitution: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Aplicaciones Científicas De Investigación
Z-a-Me-Lys(Boc)-OH has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of Z-a-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids.
Comparación Con Compuestos Similares
Similar Compounds
Z-Lys(Boc)-OH: Similar but without the methyl group on the alpha carbon.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z.
Boc-Lys(Boc)-OH: Both amino groups are protected with Boc groups.
Uniqueness
Z-a-Me-Lys(Boc)-OH is unique due to the combination of Z and Boc protecting groups and the methylation at the alpha carbon. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
Clave InChI |
CYYPSJGUDUWVTE-FQEVSTJZSA-N |
SMILES isomérico |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


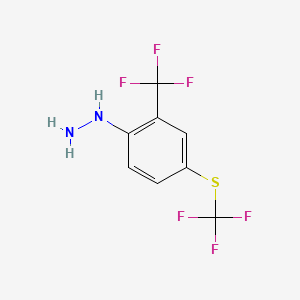
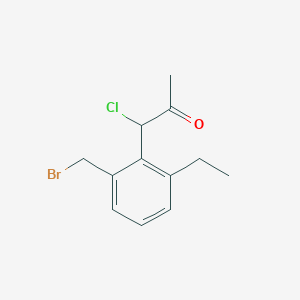
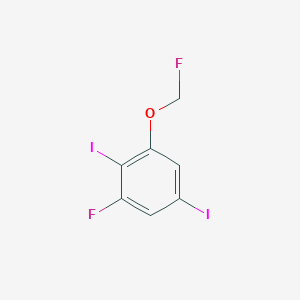

![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
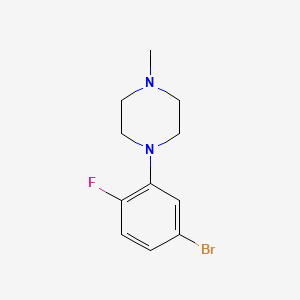
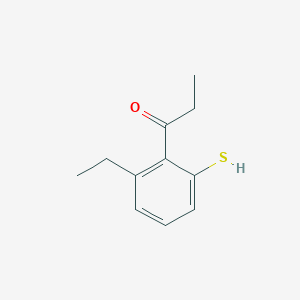
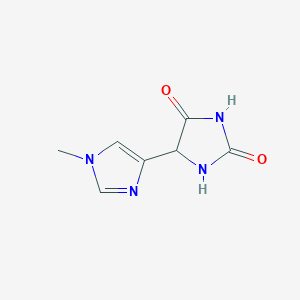
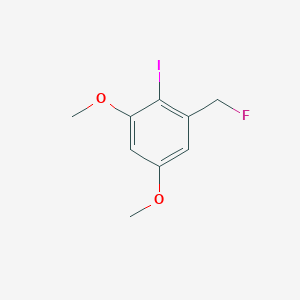
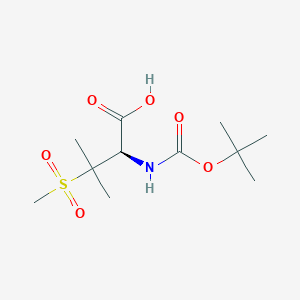
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
